N,N'-(Dithiobis(4,1-phenylene))didodecanamide
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Overview
Description
N,N’-(Dithiobis(4,1-phenylene))didodecanamide is a chemical compound with the molecular formula C36H56N2O2S2 and a molecular weight of 612972 It is characterized by the presence of two dodecanamide groups linked by a dithiobis(phenylene) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dithiobis(4,1-phenylene))didodecanamide typically involves the reaction of dodecanamide with a dithiobis(phenylene) precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of N,N’-(Dithiobis(4,1-phenylene))didodecanamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Dithiobis(4,1-phenylene))didodecanamide can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfoxides.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Dithiothreitol or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N’-(Dithiobis(4,1-phenylene))didodecanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol-reactive properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-(Dithiobis(4,1-phenylene))didodecanamide involves its interaction with thiol groups in proteins and other biomolecules. The dithiobis(phenylene) moiety can form disulfide bonds with thiol groups, leading to changes in the structure and function of the target molecules. This interaction can affect various molecular pathways and processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Dithiobis(4,1-phenylene))diacetamide
- N,N’-(Dithiobis(4,1-phenylene))dibutyramide
- N,N’-(Dithiobis(4,1-phenylene))dihexanamide
Uniqueness
N,N’-(Dithiobis(4,1-phenylene))didodecanamide is unique due to its long dodecanamide chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
5325-83-7 |
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Molecular Formula |
C36H56N2O2S2 |
Molecular Weight |
613.0 g/mol |
IUPAC Name |
N-[4-[[4-(dodecanoylamino)phenyl]disulfanyl]phenyl]dodecanamide |
InChI |
InChI=1S/C36H56N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-35(39)37-31-23-27-33(28-24-31)41-42-34-29-25-32(26-30-34)38-36(40)22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22H2,1-2H3,(H,37,39)(H,38,40) |
InChI Key |
IDJUDSPIWBZZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)SSC2=CC=C(C=C2)NC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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